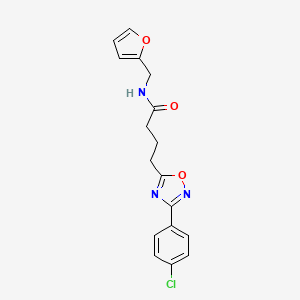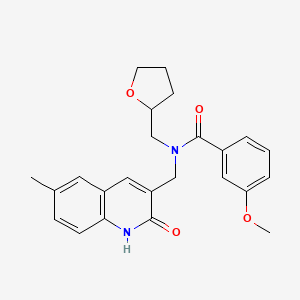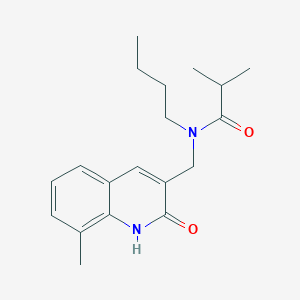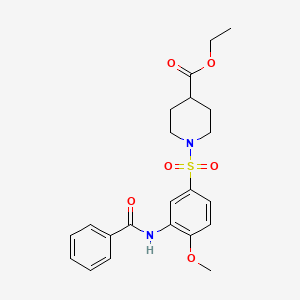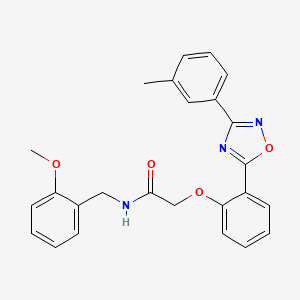
N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has also been shown to exhibit antioxidant activity and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has also shown potential as an anti-inflammatory agent, which makes it an ideal candidate for studying the mechanisms of inflammation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to further investigate the mechanism of action of this compound, particularly with regards to its anti-cancer activity. Additionally, future research could focus on optimizing the synthesis method of this compound to increase its yield and solubility. Furthermore, future studies could investigate the potential of this compound as a drug candidate for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Overall, this compound shows great promise as a potential drug candidate for the treatment of various diseases, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process. The first step involves the synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 2-(2-hydroxyphenoxy)acetic acid to form the intermediate product. The final product is obtained by reacting the intermediate product with 2-methoxybenzyl chloride in the presence of a base. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also shown potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-17-8-7-10-18(14-17)24-27-25(32-28-24)20-11-4-6-13-22(20)31-16-23(29)26-15-19-9-3-5-12-21(19)30-2/h3-14H,15-16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUOUYLDHYVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




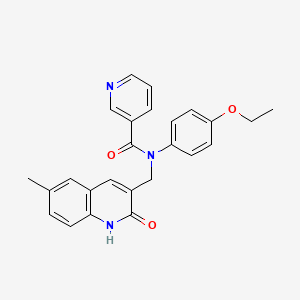
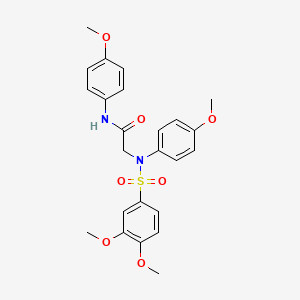

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

